5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid
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Overview
Description
This compound targets the DNA-binding activity of GATA3 and other members of the GATA family, inhibiting the interaction between GATA3 and SOX4 . This inhibition significantly suppresses Th2 cell differentiation without impairing Th1 cell differentiation and inhibits the expression and production of Th2 cytokines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to dissolve the reactants[3][3].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane[3][3].
Scientific Research Applications
5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Acts as an inhibitor of GATA family proteins, making it useful in studies of gene regulation and cell differentiation.
Medicine: Potential therapeutic applications in diseases where GATA3 and Th2 cell differentiation play a role, such as asthma and certain cancers.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The compound exerts its effects by targeting the DNA-binding activity of GATA3 and other GATA family proteins. It inhibits the interaction between GATA3 and SOX4, which is crucial for the differentiation of Th2 cells. By suppressing Th2 cell differentiation, it reduces the production of Th2 cytokines, which are involved in various immune responses .
Comparison with Similar Compounds
Similar Compounds
2,5-dimethyl-1H-pyrrole-1-yl)thiophene-2-carboxylic acid: Similar structure but lacks the specific inhibitory activity on GATA proteins.
Thiophene-2-carboxylic acid derivatives: Various derivatives with different functional groups that may have different biological activities.
Uniqueness
5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid is unique due to its specific inhibition of GATA family proteins, particularly GATA3, and its ability to suppress Th2 cell differentiation without affecting Th1 cells .
Properties
Molecular Formula |
C11H11NO2S |
---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
5-(2,5-dimethylpyrrol-1-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO2S/c1-7-3-4-8(2)12(7)10-6-5-9(15-10)11(13)14/h3-6H,1-2H3,(H,13,14) |
InChI Key |
LVOSRPLPGSITRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(S2)C(=O)O)C |
Origin of Product |
United States |
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